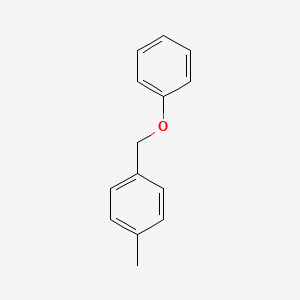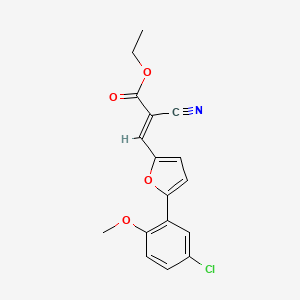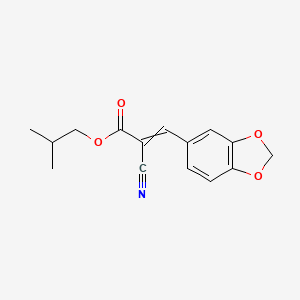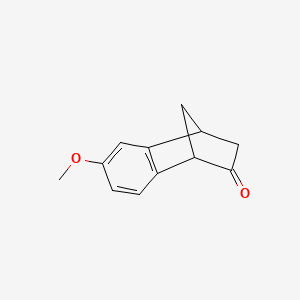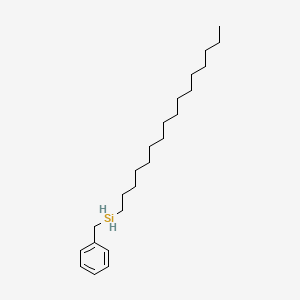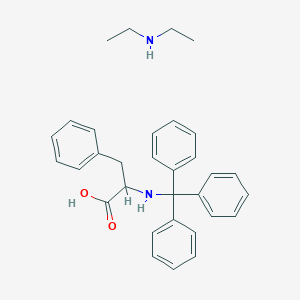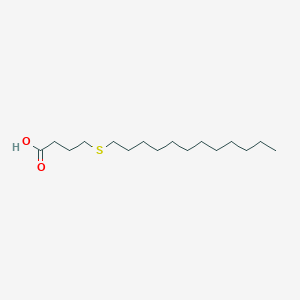
4-(Dodecylsulfanyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dodecylsulfanyl)butanoic acid is an organic compound with the molecular formula C16H32O2S It is characterized by a butanoic acid backbone with a dodecylsulfanyl group attached to the fourth carbon
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(Dodecylsulfanyl)butansäure beinhaltet typischerweise die Reaktion von Butansäure-Derivaten mit Dodecylthiol. Eine gängige Methode ist die Veresterung von Butansäure, gefolgt von einer Thiol-En-Click-Chemie, um die Dodecylsulfanyl-Gruppe einzuführen. Die Reaktionsbedingungen beinhalten oft die Verwendung von Katalysatoren wie Dicyclohexylcarbodiimid (DCC) und 4-(Dimethylamino)pyridin (DMAP), um die Kupplungsreaktion zu erleichtern .
Industrielle Produktionsverfahren
Die industrielle Produktion von 4-(Dodecylsulfanyl)butansäure kann großtechnische Veresterungs- und Thiol-En-Reaktionen unter kontrollierten Bedingungen beinhalten, um hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungsverfahren wie Destillation und Kristallisation sind in industriellen Umgebungen üblich, um den Produktionsprozess zu optimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(Dodecylsulfanyl)butansäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Sulfanyl-Gruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Carboxylgruppe kann reduziert werden, um Alkohole zu bilden.
Substitution: Die Sulfanyl-Gruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid (H2O2) oder m-Chlorperbenzoesäure (m-CPBA) werden üblicherweise verwendet.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden eingesetzt.
Substitution: Nucleophile wie Alkylhalogenide oder Amine können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Alkohole.
Substitution: Verschiedene substituierte Butansäure-Derivate.
Wissenschaftliche Forschungsanwendungen
4-(Dodecylsulfanyl)butansäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendung als Baustein bei der Synthese komplexer Moleküle und Polymere.
Biologie: Untersucht wegen seines Potenzials als bioaktive Verbindung mit antimikrobiellen Eigenschaften.
Medizin: Erforscht wegen seiner möglichen therapeutischen Wirkungen, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Verwendung bei der Produktion von Tensiden, Schmiermitteln und anderen Spezialchemikalien.
5. Wirkmechanismus
Der Wirkmechanismus von 4-(Dodecylsulfanyl)butansäure beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Sulfanyl-Gruppe kann mit Thiol-haltigen Enzymen und Proteinen interagieren und möglicherweise deren Aktivität hemmen. Darüber hinaus kann die Verbindung Signalwege modulieren, die an Entzündungen und Zellproliferation beteiligt sind, was zu ihren bioaktiven Wirkungen beiträgt .
Wirkmechanismus
The mechanism of action of 4-(Dodecylsulfanyl)butanoic acid involves its interaction with various molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its bioactive effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(Dodecylthio)butansäure
- 4-(Dodecylsulfonyl)butansäure
- 4-(Dodecyloxy)butansäure
Einzigartigkeit
4-(Dodecylsulfanyl)butansäure ist aufgrund ihrer spezifischen Sulfanyl-Gruppe einzigartig, die im Vergleich zu ihren Analoga eine eindeutige chemische Reaktivität und biologische Aktivität verleiht. Die Anwesenheit der Dodecyl-Kette erhöht auch ihre Hydrophobizität, was sie für Anwendungen in unpolaren Umgebungen geeignet macht .
Eigenschaften
CAS-Nummer |
40520-14-7 |
|---|---|
Molekularformel |
C16H32O2S |
Molekulargewicht |
288.5 g/mol |
IUPAC-Name |
4-dodecylsulfanylbutanoic acid |
InChI |
InChI=1S/C16H32O2S/c1-2-3-4-5-6-7-8-9-10-11-14-19-15-12-13-16(17)18/h2-15H2,1H3,(H,17,18) |
InChI-Schlüssel |
HRDGPYWHDRZWEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide](/img/structure/B11948917.png)
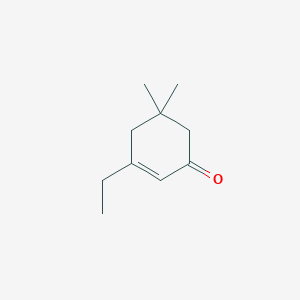
![[3,4,5-Triacetyloxy-6-(2,4,6-tribromophenoxy)oxan-2-yl]methyl acetate](/img/structure/B11948922.png)

![2-(4-(Dimethylamino)phenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11948948.png)
